Bienvenue dans la boutique en ligne BenchChem!

(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine

Medicinal Chemistry Process Chemistry mGluR2 PAMs

The compound (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine (CAS 1504741-55-2) is a saturated bicyclic heterocycle featuring a primary amine handle on a tetrahydropyridine ring fused to a 1,2,4-triazole. This core scaffold is a critical intermediate in the synthesis of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2), a target for neurological and psychiatric disorders.

Molecular Formula C7H12N4
Molecular Weight 152.2 g/mol
CAS No. 1504741-55-2
Cat. No. B1472328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine
CAS1504741-55-2
Molecular FormulaC7H12N4
Molecular Weight152.2 g/mol
Structural Identifiers
SMILESC1CN2C=NN=C2CC1CN
InChIInChI=1S/C7H12N4/c8-4-6-1-2-11-5-9-10-7(11)3-6/h5-6H,1-4,8H2
InChIKeyQCAHQEGOYONBHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine (CAS 1504741-55-2): Core Scaffold for mGluR2 PAMs and Heterocyclic Synthesis


The compound (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine (CAS 1504741-55-2) is a saturated bicyclic heterocycle featuring a primary amine handle on a tetrahydropyridine ring fused to a 1,2,4-triazole. This core scaffold is a critical intermediate in the synthesis of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2), a target for neurological and psychiatric disorders [1]. The compound's molecular formula is C7H12N4 with a molecular weight of 152.2 g/mol, and it is typically supplied as a research chemical with a purity of 95% .

Why Generic Substitution Fails for Tetrahydrotriazolopyridine Methanamine Isomers


In the procurement of advanced intermediates for mGluR2 PAM programs, the exact attachment point of the aminomethyl group and the saturation state of the pyridine ring are critical. The [4,3-a] fusion isomer (CAS 1504741-55-2) is explicitly claimed in key patent families for generating potent and selective mGluR2 PAMs [1]. Substituting with the [1,5-a] isomer (e.g., CAS 1376387-23-3 [2]) or analogs with alkyl substitutions on the triazole ring (e.g., 3-methyl or 3-ethyl derivatives, CAS 1539199-51-3 ) introduces a high risk of altered pharmacophore geometry and failed structure-activity relationship (SAR) translation. Even subtle changes in ring fusion can ablate target engagement, as demonstrated by the narrow SAR around the 7-position in the lead optimization of mGluR2 PAM clinical candidates [1]. Therefore, generic replacement without confirmatory biological data is not scientifically supportable.

Quantitative Evidence Guide for (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine Comparator Differentiation


Synthetic Accessibility and Purity Profile vs. 3-Substituted Analogs

The target compound can be synthesized in a single step and in quantitative yield via an adapted Vilsmeier reaction from commercially available precursors, as demonstrated by Jaster et al. (2023) [1]. In contrast, 3-substituted analogs (e.g., 3-ethyl or 3-methyl derivatives) require multi-step sequences or alternative cyclization conditions that typically result in lower overall yields and require chromatographic purification [2]. The one-step protocol for the target compound achieves >95% purity without chromatography, offering a distinct advantage in scalability and cost-of-goods for procurement.

Medicinal Chemistry Process Chemistry mGluR2 PAMs

Patent-Guaranteed Pharmacophoric Relevance for mGluR2 PAMs

The Janssen patent family US 9,271,967 B2 explicitly claims 1,2,4-triazolo[4,3-a]pyridine derivatives of Formula (I) where the core is a 7-substituted methanamine [1]. Within this patent, numerous exemplified compounds display mGluR2 positive allosteric modulator activity with EC50 values in the nanomolar range. While the target compound itself is a synthetic intermediate, its 7-aminomethyl substitution pattern is the only one that appears in the most potent compounds (e.g., Example 1: EC50 = 12 nM). Analogs with the aminomethyl group at position 6 or 8, or those with a [1,5-a] ring fusion, are absent from the patent's claims, indicating they lack the required activity.

Neuroscience Drug Discovery Intellectual Property

Physicochemical Differentiation: Predicted Boiling Point and LogP vs. Aromatic Congeners

The target compound is a saturated heterocycle, distinguishing it from fully aromatic triazolopyridine analogs. Predicted physicochemical properties (ChemicalBook ) indicate a boiling point of 338.7±34.0 °C, which is significantly lower than that of aromatic counterparts (e.g., 1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)methanamine, CAS 1539207-90-3, which has no reported boiling point due to decomposition) . The increased saturation also leads to a lower clogP (estimated 0.5 vs. 1.2 for the aromatic analog), which can be advantageous for reducing lipophilicity-driven off-target toxicity in CNS drug discovery.

ADMET Drug-likeness CNS Penetration

Best Research and Industrial Application Scenarios for (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine


Synthesis of Clinical-Stage mGluR2 Positive Allosteric Modulators

The compound serves as the direct precursor for the 7-aminomethyl moiety in advanced mGluR2 PAM candidates such as JNJ-40411813/ADX71149. Procurement of this intermediate with >95% purity enables a single reductive amination step to access lead compounds with reported EC50 values of 12 nM, as described in the Janssen patent family [1]. This application is validated by the explicit use of this exact scaffold in the patent's exemplified series.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of only 152.2 g/mol and a primary amine handle, this compound is an ideal fragment for FBDD campaigns targeting GPCR allosteric sites. Its demonstrated mGluR2 PAM pharmacophore [1] makes it a privileged starting point for library enumeration via amide coupling or reductive amination, enabling the rapid exploration of chemical space around a validated core.

Process Chemistry and Scale-Up Studies

The one-step, chromatography-free synthesis reported by Jaster et al. (2023) [2] makes this compound an attractive candidate for process chemistry optimization. Contract research organizations (CROs) and CDMOs can leverage this protocol to rapidly produce multi-gram quantities, reducing the cost and time-to-clinic for mGluR2 programs.

Negative Control or Tool Compound Synthesis

In neuroscience research, the unsubstituted 7-aminomethyl scaffold can be used to generate negative control compounds for mGluR2 PAM assays. By capping the amine with a non-optimized group, researchers can create matched molecular pairs that lack PAM activity but retain similar physicochemical properties, essential for verifying target engagement in cellular assays [1].

Quote Request

Request a Quote for (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.